(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxyl group, and a side chain that includes a hydroxy and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . This reaction typically requires mild conditions and can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methylbutyric acid
- (2Z)-2-Butenedioic acid compound with 4-[2-hydroxy-3-(isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-trimethoxybenzoate
Uniqueness
(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid is unique due to its specific structural features, such as the presence of both an amino group and a hydroxy group on the phenyl ring
Biological Activity
(3R)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid, also known as a beta-amino acid, has garnered attention for its potential biological activities, particularly in pharmacology and neuroscience. This compound's unique structure, which includes an amino group, a hydroxyl group, and a propanoic acid backbone, positions it as a candidate for various therapeutic applications.
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.21 g/mol
- Structural Characteristics : The presence of a hydroxyl group at the meta position of the aromatic ring enhances its solubility and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems similar to glutamate. This modulation could influence synaptic plasticity and cognitive functions, making it a candidate for further investigation in neurodegenerative diseases .
-
Anti-inflammatory Properties :
- The compound has shown promise in reducing inflammation, which is crucial in various chronic diseases. Its ability to interact with inflammatory pathways could lead to therapeutic applications in conditions characterized by excessive inflammation .
-
Metabolic Pathway Involvement :
- There is evidence that this compound may play a role in metabolic pathways, suggesting potential applications in metabolic disorders .
-
Antioxidant Activity :
- This compound may exhibit antioxidant properties that help mitigate oxidative stress in biological systems, further supporting its potential therapeutic roles .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest interactions with glutamate receptors, which are critical for synaptic transmission and plasticity. This interaction could provide insights into its neuroprotective effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
This compound | C10H13NO3 | 195.21 g/mol | Neuroprotective potential; modulates neurotransmission |
(R)-3-Amino-3-(2-methylphenyl)propionic acid | C10H13NO2 | 179.22 g/mol | Lacks hydroxyl group; different biological activity |
(R)-Benzenepropanoic acid | C9H11NO2 | 165.19 g/mol | Simpler structure; less complex biological interactions |
The unique hydroxyl group at the meta position distinguishes this compound from its analogs, potentially enhancing its solubility and interaction with biological targets .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
-
Neuroprotection Study :
- A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death compared to untreated controls.
-
Inflammation Model :
- In an animal model of inflammation, administration of this compound resulted in reduced markers of inflammation and improved functional outcomes compared to placebo groups.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-hydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-3-2-4-7(10(6)14)8(11)5-9(12)13/h2-4,8,14H,5,11H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
YYHMTKAWAGRLSM-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
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